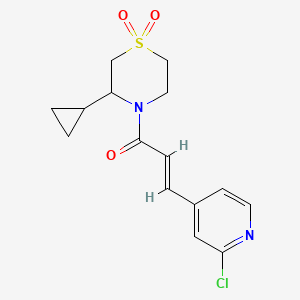

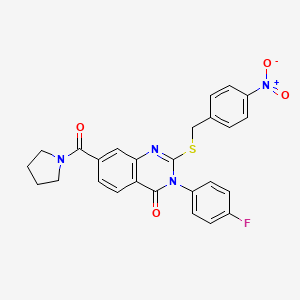

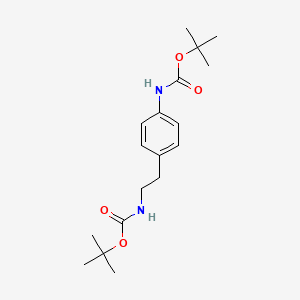

Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C23H23FN4O4S and its molecular weight is 470.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Study

The compound belongs to a class of fluoroquinolone-based 4-thiazolidinones, synthesized from a lead molecule with demonstrated antimicrobial activity. These compounds, established through elemental analysis and spectral data, have been screened for antifungal and antibacterial activities, showcasing their relevance in developing new antimicrobial agents (Patel & Patel, 2010).

Photochemistry in Aqueous Solutions

Another aspect of research focuses on the photochemical behavior of fluoroquinolone compounds in aqueous solutions. Studies have observed low-efficiency substitution reactions and the impact of external additives on the reaction pathways, highlighting the compound's stability and reactivity under various conditions (Mella, Fasani, & Albini, 2001).

Development of CGRP Receptor Inhibitors

The compound's framework has been utilized in developing potent calcitonin gene-related peptide (CGRP) receptor antagonists. A convergent, stereoselective, and economical synthesis approach has been demonstrated, signifying its importance in the synthesis of pharmaceuticals targeting the CGRP receptor for potential therapeutic applications (Cann et al., 2012).

Antiproliferative Effects on Human Cancer Cell Lines

Research has also explored the synthesis of novel analogues of this compound to evaluate their inhibitory activity on the proliferation of various human cancer cell lines. This indicates its potential use in cancer research and therapy, where specific analogues have shown comparable potency to known chemotherapeutic agents (Suresh et al., 2013).

Novel Fluoroquinolones as DNA Gyrase Inhibitors

An in silico study identified novel fluoroquinolones, structurally related to the compound , as effective inhibitors of DNA gyrase in Staphylococcus aureus. This research underscores the compound's potential as a lead for developing new antibacterial agents through computational drug discovery approaches (Sabbagh & Murad, 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-(4-fluorophenyl)piperazine-1-carboxylic acid with ethyl 3-oxobutanoate to form ethyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, which is then methylated to obtain the final product.", "Starting Materials": [ "4-(4-fluorophenyl)piperazine-1-carboxylic acid", "ethyl 3-oxobutanoate", "methyl iodide", "potassium carbonate", "acetonitrile", "dimethylformamide", "triethylamine", "thionyl chloride", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 4-(4-fluorophenyl)piperazine-1-carboxylic acid with ethyl 3-oxobutanoate in the presence of potassium carbonate and acetonitrile to form ethyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 2: Methylation of the intermediate product obtained in step 1 with methyl iodide in the presence of triethylamine and dimethylformamide to obtain the final product, 'Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'.", "Step 3: Purification of the final product by recrystallization from a suitable solvent such as methanol or ethanol." ] } | |

Numéro CAS |

946354-09-2 |

Formule moléculaire |

C23H23FN4O4S |

Poids moléculaire |

470.52 |

Nom IUPAC |

methyl 3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C23H23FN4O4S/c1-32-22(31)15-2-7-18-19(14-15)25-23(33)28(21(18)30)9-8-20(29)27-12-10-26(11-13-27)17-5-3-16(24)4-6-17/h2-7,14H,8-13H2,1H3,(H,25,33) |

Clé InChI |

UKXKECPCCYAXAE-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2556673.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2556676.png)

![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2556687.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2556691.png)